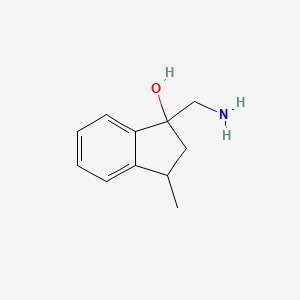

1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned seems to be a complex organic molecule. It likely contains an aminomethyl group, which is a functional group consisting of an amino group substituted with a methyl group . This group is often involved in various chemical reactions and can influence the properties of the molecule .

Chemical Reactions Analysis

The aminomethyl group in the molecule can participate in various chemical reactions. For instance, it can act as an electron-withdrawing group that lowers the pKa of the neighboring group, thereby facilitating binding at neutral pH .

Physical And Chemical Properties Analysis

The physical and chemical properties of a molecule depend on its structure. These properties can include things like solubility, density, melting point, boiling point, and reactivity .

Applications De Recherche Scientifique

Organic Synthesis and Protecting Groups

- The utility of the 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite in solid-phase oligodeoxyribonucleotide synthesis is noteworthy. It offers a cost-efficient approach for the potential application in the preparation of therapeutic oligonucleotides, utilizing a unique thermolytic cyclodeesterification process for cleavage from oligonucleotides (Grajkowski et al., 2001).

Medicinal Chemistry and Drug Synthesis

- The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes highlights the synthesis of (S)-dapoxetine, a valuable intermediate. This demonstrates the application in asymmetric synthesis, leveraging Candida antarctica lipase A for the transesterification reaction (Torre et al., 2006).

Material Chemistry

- The development of new chitosan derivatives via a regioselective aminomethylation of 2,4-dihydroxybenzoyl compounds at the C(3) position through a Mannich reaction. This process enhances the solubility of chitosan in organic solvents, indicating its application in material chemistry and possibly for biomedical uses (Omura et al., 2001).

Antimicrobial and Antitumor Applications

- The synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole for antimicrobial and cytotoxic activity. This study reveals the potential of these compounds in developing new therapeutic agents against various bacterial infections and cancer (Noolvi et al., 2014).

Environmental Chemistry

- A study on the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) using cellulose sulfuric acid highlights a green chemistry approach. This biodegradable and environmentally friendly bio-polymer catalyst aids in reducing operational hazards and environmental pollution, showcasing an application in sustainable chemistry (Mosaddegh et al., 2010).

Mécanisme D'action

Target of Action

It’s worth noting that amines, such as this compound, are known to be good nucleophiles . They can interact with various biological targets, including proteins and enzymes, and can participate in a variety of biochemical reactions .

Mode of Action

Based on its amine group, it can be inferred that it may interact with its targets through nucleophilic reactions . For instance, amines can react with carbonyl compounds to form imines, a process that involves the formation of a double bond between carbon and nitrogen .

Biochemical Pathways

For example, they are involved in the synthesis of proteins, alkaloids, and other nitrogen-containing compounds .

Result of Action

Given its amine group, it can be inferred that it may participate in various biochemical reactions, potentially leading to changes in cellular functions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(aminomethyl)-3-methyl-2,3-dihydroinden-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-6-11(13,7-12)10-5-3-2-4-9(8)10/h2-5,8,13H,6-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQGRIOPCCXHPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C12)(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)

![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)

![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)